2-Hydroxy-6-phenylisonicotinamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-oxo-6-phenyl-1H-pyridine-4-carboxamide |
InChI |
InChI=1S/C12H10N2O2/c13-12(16)9-6-10(14-11(15)7-9)8-4-2-1-3-5-8/h1-7H,(H2,13,16)(H,14,15) |
InChI Key |
SQUFPRKDNOEYHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=O)N2)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 2 Hydroxy 6 Phenylisonicotinamide and Its Analogs
Chemical Synthesis Pathways for 2-Hydroxy-6-phenylisonicotinamide Core Structure
The construction of the this compound core, a substituted 2-pyridone, can be approached through various synthetic routes. These pathways generally involve the formation of the pyridine (B92270) ring system, followed by the introduction or modification of functional groups.
Starting Material Selection and Precursor Synthesis
The synthesis of the this compound core typically commences with readily available and versatile starting materials. A key precursor for this structure is 2-Hydroxy-6-phenylpyridine-4-carboxylic acid . acs.org The synthesis of this precursor itself can be achieved through several methods, often involving the construction of the substituted pyridine ring.
One common strategy for forming the 2-pyridone ring is through condensation reactions. For instance, multicomponent reactions involving β-keto esters and amides can lead to the formation of fused 2-pyridone systems. organic-chemistry.org Another approach involves the reaction of 1,3-dicarbonyl compounds with a nitrogen source like ammonia (B1221849) or an ammonium (B1175870) salt, followed by cyclization. urfu.ru For the specific substitution pattern of 2-hydroxy-6-phenylpyridine-4-carboxylic acid, a plausible route involves the condensation of a phenyl-substituted 1,3,5-tricarbonyl equivalent with an amine.
More direct routes to substituted pyridines can also be employed. For example, the synthesis of 2,4,6-triaryl pyridines has been accomplished through a one-pot, three-component reaction of acetophenones, aryl aldehydes, and ammonium acetate (B1210297). organic-chemistry.orgnih.gov While not directly yielding the target structure, this methodology showcases a powerful approach to constructing highly substituted pyridine rings.
A crucial intermediate in many syntheses is 2,6-dihydroxypyridine (B1200036) , also known as 6-hydroxy-1,2-dihydropyridin-2-one. rsc.org This can be synthesized from 2,6-dichloropyridine (B45657) by reaction with a strong base like potassium tert-butoxide, followed by hydrolysis. rsc.org This dihydroxypyridine can then be further functionalized to introduce the phenyl and carboxamide groups.
The following table summarizes key starting materials and precursors:
| Starting Material/Precursor | Synthetic Relevance |
| 2,6-Dichloropyridine | Precursor to 2,6-dihydroxypyridine. rsc.org |
| Acetophenones and Aryl Aldehydes | Building blocks for constructing substituted pyridine rings via multicomponent reactions. organic-chemistry.orgnih.gov |
| 1,3-Diketones | Versatile starting materials for pyridine synthesis. urfu.ru |
| 2-Pyridinecarboxylic acid-N-oxides | Can be converted to 2-hydroxypyridines. nih.gov |
| 2-Hydroxy-6-phenylpyridine-4-carboxylic acid | The immediate precursor to this compound. acs.org |
Amidation Reactions and Cyclization Strategies
The final step in the synthesis of this compound from its carboxylic acid precursor is an amidation reaction. This involves the conversion of the carboxylic acid group at the C4 position of the pyridine ring into a primary amide.
Standard peptide coupling reagents can be employed for this transformation. The carboxylic acid is typically activated first, for example, by converting it into an acid chloride, a mixed anhydride, or by using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). The activated species is then reacted with an ammonia source, such as aqueous or gaseous ammonia, or an ammonium salt, to form the desired isonicotinamide (B137802).
A general procedure for the amidation of a related pyridine dicarboxylic acid involves the initial conversion to the di-acid chloride using oxalyl chloride, followed by reaction with an amine in the presence of a base like triethylamine. nih.gov A similar protocol can be adapted for the mono-amidation of 2-hydroxy-6-phenylpyridine-4-carboxylic acid.
Alternatively, pyridine carboxamides can be synthesized from pyridine carbohydrazides through a tert-butyl hydroperoxide (TBHP)-mediated denitrogenative reaction with amines in water. rsc.org
Cyclization strategies are more relevant to the synthesis of the pyridone core itself. As mentioned, intramolecular aldol-type condensations of appropriately substituted acyclic precursors are a common method for forming the heterocyclic ring. urfu.ru Another powerful strategy involves the 6π-electrocyclization of dienyl isocyanates, which can be generated in situ from dienyl carboxylic acids via a Curtius rearrangement, to yield substituted 2-pyridones. acs.org
Optimization of Reaction Conditions and Yield
The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions. For the formation of the pyridone ring, factors such as the choice of solvent, temperature, and catalyst are critical. For instance, in the synthesis of 2,6-dihydroxypyridine from 2,6-dichloropyridine, refluxing in a high-boiling solvent like mesitylene (B46885) is employed. rsc.org The yield for this two-step process is reported to be around 17%. rsc.org
In multicomponent reactions for pyridine synthesis, the catalyst and reaction medium play a significant role. The use of a recyclable magnetic nanoparticle catalyst (Fe3O4/HT-Co) in the solvent-free synthesis of 2,4,6-triaryl pyridines has been shown to give good yields. nih.gov
For the final amidation step, careful control of the reaction temperature and the stoichiometry of the reagents is necessary to maximize the yield and minimize the formation of byproducts. The choice of coupling reagent and base can also significantly impact the outcome of the reaction. For example, in the synthesis of other pyridine carboxamides, purification by column chromatography is often necessary to obtain the pure product. nih.gov The yield for a similar amidation reaction to produce a nicotinamide (B372718) derivative was reported to be in the range of good to excellent. nih.gov
Design and Synthesis of this compound Derivatives and Analogs
To explore the structure-activity relationship and to optimize the therapeutic properties of this compound, the design and synthesis of a wide range of derivatives and analogs are essential.
Structural Modification Strategies (e.g., aryl substituents, amide variations, pyridine ring modifications)
The core structure of this compound offers several points for chemical modification.
Aryl Substituents: The phenyl group at the C6 position is a prime target for modification. A variety of substituted phenyl groups can be introduced by using the corresponding substituted benzaldehyde (B42025) or acetophenone (B1666503) in the initial pyridine ring synthesis. organic-chemistry.org Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be used to introduce different aryl or heteroaryl groups at this position on a pre-formed pyridone ring. google.com
Amide Variations: The primary amide of the isonicotinamide can be replaced with secondary or tertiary amides by using the corresponding primary or secondary amines in the amidation step. This allows for the introduction of a wide range of alkyl, aryl, or heterocyclic moieties. The synthesis of a series of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives, for instance, involved the reaction with various benzylamines to create a library of compounds. researchgate.net
Pyridine Ring Modifications: The pyridine ring itself can be modified. For example, substituents can be introduced at the C3 and C5 positions. The nitrogen of the pyridone ring can also be alkylated or arylated. organic-chemistry.org Furthermore, the core scaffold can be altered to other related heterocyclic systems, such as pyrimidines or quinolines, to explore the impact of the core structure on biological activity. The synthesis of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives provides an example of how the pyridine core can be replaced by a pyrimidine. acs.org
The following table outlines various structural modification strategies and the corresponding synthetic approaches:
| Modification Site | Strategy | Synthetic Method |
| C6-Aryl Group | Introduction of various substituted aryl or heteroaryl groups. | Use of substituted benzaldehydes/acetophenones in ring synthesis; Suzuki-Miyaura cross-coupling. organic-chemistry.orggoogle.com |
| C4-Amide | Synthesis of secondary and tertiary amides. | Amidation of the corresponding carboxylic acid with primary or secondary amines. researchgate.net |
| Pyridine Ring | Introduction of substituents at C3 and C5; N-alkylation/arylation. | Use of appropriately substituted starting materials; N-alkylation/arylation of the pyridone nitrogen. organic-chemistry.org |
Parallel and Combinatorial Synthesis Approaches
To efficiently generate large libraries of this compound analogs for high-throughput screening, parallel and combinatorial synthesis strategies are highly valuable. These approaches allow for the rapid synthesis of a multitude of compounds by systematically varying the different building blocks.
Multicomponent reactions (MCRs) are particularly well-suited for combinatorial synthesis. nih.gov The one-pot synthesis of 2,4,6-triaryl pyridines from acetophenones, benzaldehydes, and ammonium acetate is a prime example of an MCR that can be adapted for the parallel synthesis of a library of analogs by using a diverse set of starting materials in a multi-well format. organic-chemistry.orgnih.gov
Similarly, the final amidation step can be performed in a parallel fashion. A library of 2-hydroxy-6-phenylpyridine-4-carboxylic acid can be reacted with a diverse set of amines in a parallel synthesizer to generate a library of isonicotinamide derivatives. This approach has been successfully used in the synthesis of other carboxamide libraries.
The development of solid-phase synthesis methods for pyridone derivatives would also greatly facilitate combinatorial library generation. By anchoring the pyridone core to a solid support, a variety of functional groups can be introduced through sequential reactions, with the final product being cleaved from the resin in high purity.
The use of parallel synthesis has been described for related structures such as ring-fused 2-pyridones and aminopyridines, demonstrating the feasibility of these approaches for generating libraries of pyridine-based compounds. diva-portal.orgresearchgate.net
Advanced Synthetic Techniques in this compound Research
Modern synthetic organic chemistry has seen a shift towards methodologies that are not only efficient but also align with the principles of green chemistry. In the context of this compound research, several advanced techniques have the potential to streamline the synthesis of this and related compounds. These methods often involve novel catalytic systems, alternative energy sources, and one-pot procedures to enhance reaction efficiency and reduce environmental impact.
One prominent advanced approach involves the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating methods. For the synthesis of related heterocyclic structures, microwave-assisted synthesis has been shown to be a powerful tool. For instance, the synthesis of certain polymers has been achieved in as little as 30 minutes with microwave heating, a significant improvement over the 24 hours required with conventional techniques. This acceleration is attributed to the efficient and uniform heating of the reaction mixture.
Flow chemistry, or continuous flow synthesis, represents another significant advancement. In this technique, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This high level of control can lead to improved yields, enhanced safety for highly exothermic or hazardous reactions, and easier scalability. While specific applications to this compound are not yet widely reported, the principles of flow chemistry are well-suited for the multi-step synthesis of complex heterocyclic molecules.
Catalysis also plays a central role in advanced synthetic strategies. The development of novel catalysts can enable new reaction pathways and improve the efficiency of existing ones. For example, copper-catalyzed coupling reactions have been effectively used for the N-arylation of 2-pyridones. These reactions can proceed at room temperature and demonstrate high chemoselectivity, which is crucial when dealing with multifunctional molecules like this compound and its analogs.
Furthermore, one-pot multi-component reactions are increasingly favored for their ability to construct complex molecules from simple starting materials in a single step, thereby reducing the number of synthetic operations and purification steps. The synthesis of highly substituted 6-amino-2-pyridone-3,5-dicarbonitriles has been successfully achieved through a one-pot, two-step catalytic process. This strategy involves the initial formation of an intermediate followed by cyclization, all within the same reaction vessel. Such an approach could be adapted for the synthesis of this compound, potentially starting from a β-keto ester, an aldehyde, and an ammonia source.
The following table provides a conceptual overview of how these advanced synthetic techniques could be applied to the synthesis of this compound, based on reported methods for analogous structures.
| Technique | Potential Starting Materials | Conceptual Reaction | Potential Advantages |
| Microwave-Assisted Synthesis | Ethyl benzoylacetate, Cyanoacetamide, Ammonia source | Cyclocondensation | Rapid reaction times, improved yields, higher purity. |
| Flow Chemistry | Precursors for cyclization | Continuous cyclization and functionalization | Precise control, enhanced safety, scalability. |
| Copper-Catalyzed Coupling | 2-Hydroxypyridine-4-carboxamide, Phenylboronic acid | C-H Arylation | Mild reaction conditions, high selectivity. |
| One-Pot Multi-component Reaction | Benzaldehyde derivative, Acetoacetamide, Ammonia source | Sequential condensation and cyclization | Reduced operational steps, increased efficiency. |
Detailed research findings on the synthesis of closely related analogs provide valuable insights. For instance, the synthesis of various N-substituted and C-substituted pyridones often relies on the initial construction of the pyridone ring followed by functionalization. The cyclization to form the 2-pyridone ring is a key step, and various methods have been developed to achieve this.
A common strategy involves the condensation of a β-ketoester with an activated nitrile, such as cyanoacetamide, in the presence of a base. This approach, known as the Guareschi-Thorpe reaction, is a versatile method for preparing substituted 2-pyridones. The initial condensation is followed by an intramolecular cyclization to form the pyridone ring. The choice of base and solvent can significantly influence the reaction's outcome.
Another powerful method is the cyclization of enaminones. For example, N-propargyl enaminones can undergo a base-promoted 7-exo-dig cyclization to form 1,4-oxazepine (B8637140) intermediates, which can then be trapped to yield substituted pyridines. This highlights the potential for designing precursors that can undergo programmed cyclization to afford the desired this compound scaffold.
The table below summarizes selected research findings on the synthesis of substituted 2-pyridones and related carboxamides, which could serve as a basis for developing a synthetic route to this compound.
| Starting Materials | Reagents and Conditions | Product | Yield | Reference |
| Aldehyde, Malononitrile, N-substituted 2-cyanoacetamide | Betaine, Guanidinium carbonate, Methanol, Reflux | 6-Amino-2-pyridone-3,5-dicarbonitrile derivative | 63% | wikipedia.org |
| 2,5-Diketopiperazine derivatives | Microwave heating | 2-Pyridone structures | Not specified | buchler-gmbh.com |
| N-(1-methyl-3-oxobut-1-en-1-yl)phenylacetamide | Potassium tert-butoxide, THF | 4,6-Dimethyl-3-phenylpyridin-2(1H)-one | 53% | chem-station.com |
| 4-Hydroxynicotinic acid, Aniline | EDC, HOBT, DIPEA, DMF | 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide | 39% | lscollege.ac.in |
Preclinical Biological Activity Profiling of 2 Hydroxy 6 Phenylisonicotinamide
In Vitro Pharmacological Investigations
In vitro studies are fundamental in early-stage drug discovery to determine the biological activity of a compound in a controlled, non-living environment. These assays can efficiently screen compounds to identify potential therapeutic effects and mechanisms of action.
Cell-Based Assays for Antiproliferative Activity
The evaluation of a compound's ability to inhibit cell growth is a primary step in cancer research. nih.govnih.gov Typically, this involves exposing various cancer cell lines to the compound and measuring cell viability. nih.gov For instance, a study on nimbolide, a triterpenoid, demonstrated its antiproliferative activity against cell lines such as U937, HL-60, and B16, with growth inhibition observed at micromolar concentrations. nih.gov Such assays can also elucidate the mechanism of cell death, for example by showing that the compound induces apoptosis, as was seen with compound 7j on HCT-116 colorectal cancer cells, which caused nuclear disintegration and chromatin fragmentation. nih.gov
Enzyme Inhibition Assays
These assays determine if a compound can inhibit the activity of specific enzymes that are implicated in disease.
Xanthine (B1682287) Oxidase: This enzyme is a target for treating gout, as it is involved in the production of uric acid. nih.govnih.gov Inhibitors are evaluated by measuring the reduction in uric acid formation. nih.govnih.gov For example, certain 2-amino-6-hydroxy-8-mercaptopurine (B14735) derivatives have shown potent, preferential inhibition of xanthine oxidase. nih.gov
Cyclooxygenase (COX): COX enzymes (COX-1 and COX-2) are key in the inflammatory pathway, producing prostaglandins. nih.govnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) like fenamic acid derivatives have been shown to inhibit COX-2. nih.govnih.gov The inhibitory activity is often measured by assessing the reduction in prostaglandin (B15479496) production. nih.gov
Topoisomerase I: These enzymes are crucial for DNA replication and are a target for anticancer drugs. nih.govnih.gov Inhibitors, such as radicicol, can block the action of topoisomerase, leading to DNA damage and cell death. nih.govnih.gov
Receptor Binding and Ligand-Target Interaction Studies
Understanding how a compound (ligand) binds to its molecular target (receptor) is crucial for drug development. nih.govnih.gov Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can measure the affinity and kinetics of this interaction. nih.govnih.gov For example, SPR has been used to measure the binding of potential ligands to G-protein coupled receptors, which are important drug targets. nih.gov These studies help to understand the molecular recognition processes that drive a compound's biological effects. nih.gov
Immunomodulatory and Anti-inflammatory Activity Assessments
These assays evaluate a compound's potential to modify the immune response and reduce inflammation.
Nitric Oxide (NO) Production: In inflammatory conditions, macrophages produce nitric oxide. nih.gov Compounds with anti-inflammatory potential are often tested for their ability to reduce NO production in macrophage cell lines (like RAW 264.7) stimulated with lipopolysaccharide (LPS). dundee.ac.uk For example, certain tetrahydrobenzo[b]thiophene derivatives have been shown to inhibit NO production in LPS-stimulated cells. dundee.ac.uk
Cytokine Modulation: Pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) play a key role in inflammation. nih.govnih.gov The anti-inflammatory effect of a compound can be determined by its ability to reduce the release of these cytokines from stimulated immune cells. nih.govmdpi.com For instance, some drugs used in inflammatory bowel disease have been shown to modulate the release of TNF, IL-1, and IL-6 from human monocytes. nih.gov
Antimicrobial Spectrum Analysis
This involves testing a compound against a range of microorganisms to determine its potential as an antibacterial or antifungal agent. The activity is typically quantified by determining the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC).
In Vivo Pharmacological Efficacy Studies in Animal Models
Following promising in vitro results, compounds are tested in living organisms to evaluate their efficacy and to understand their pharmacokinetic and pharmacodynamic properties in a complex biological system. nih.govnih.gov For example, a study on β-hydroxyphosphocarnitine in rats and rabbits was conducted to determine its pharmacokinetic parameters like half-life and clearance after oral administration. nih.gov In models of chronic inflammation, such as adjuvant-induced arthritis in rats, compounds can be tested for their ability to reduce disease symptoms. nih.gov These in vivo studies are essential for predicting a drug's potential therapeutic benefit in humans. nih.gov
Preclinical Biological Activity of 2-Hydroxy-6-phenylisonicotinamide Remains Undocumented in Publicly Available Research
Despite a thorough search of scientific literature and databases, specific preclinical data regarding the efficacy and pharmacodynamic profile of the chemical compound this compound in disease-specific animal models, such as leukemia and inflammatory conditions, is not publicly available. Consequently, a detailed article on its biological activity as per the requested outline cannot be generated at this time.
Extensive searches were conducted to locate studies detailing the in vivo effects of this compound. These inquiries aimed to uncover information regarding its potential therapeutic efficacy and its mechanism of action in preclinical settings. Specifically, research was sought that would provide data for the following areas:
Pharmacodynamic Markers and Biomarker Analysis in Preclinical Models:There is no available information on the pharmacodynamic markers or biomarker analysis related to the administration of this compound in preclinical models.
While the search did yield information on other structurally related pyridine (B92270) and nicotinamide (B372718) derivatives, none of the findings were specific to this compound. The scientific community has explored the biological activities of various modified pyridine compounds, but the specific compound does not appear in the reviewed literature.
Therefore, it is not possible to provide an analysis of its preclinical biological activity or to generate the requested data tables. Further research and publication in peer-reviewed journals would be necessary for such an article to be written.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Impact of Substituent Effects on Biological Activity
The biological activity of derivatives of the 2-Hydroxy-6-phenylisonicotinamide scaffold is profoundly influenced by the nature and position of substituents on the phenyl ring. Studies on structurally related compounds, such as 2-hydroxy-N-aryl-nicotinamides, have demonstrated that electronic and steric factors play a crucial role. For instance, the introduction of electron-withdrawing groups on the phenyl ring can significantly modulate the compound's activity.
In a series of N-(substituted phenyl)-2-hydroxynicotinamides, analogs bearing electron-withdrawing groups like chloro, bromo, or nitro at the para-position of the phenyl ring have shown potent anti-inflammatory activity. This suggests that a reduction in electron density on the phenyl ring may be favorable for certain biological targets. Conversely, the introduction of alkyl groups on the phenyl moiety has been observed to result in less potent anti-inflammatory activity, indicating that bulky, electron-donating groups may be detrimental.
The following table, based on findings from related N-aryl nicotinamide (B372718) series, illustrates the impact of phenyl ring substituents on biological activity.
| Substituent at Phenyl Ring | Electronic Effect | Steric Effect | Observed Activity Trend |
| -H | Neutral | Minimal | Baseline |
| -Cl (para) | Electron-withdrawing | Moderate | Potent |
| -Br (para) | Electron-withdrawing | Moderate | Potent |
| -NO2 (para) | Strongly Electron-withdrawing | Moderate | Potent |
| -CH3 (para) | Electron-donating | Moderate | Reduced |
| -OCH3 (para) | Electron-donating | Moderate | Variable |
These trends underscore the importance of systematic substitution to probe the electronic and steric requirements of the target binding site.
Stereochemical Influence on Pharmacological Profiles
Stereochemistry is a critical determinant of pharmacological activity, as enantiomers of a chiral drug can exhibit markedly different interactions with biological macromolecules, which are themselves chiral. While this compound itself is not chiral, the introduction of chiral centers through substitution can lead to stereoisomers with distinct pharmacological profiles.
The two enantiomers of a chiral drug should be considered as two separate drugs, as they can differ significantly in their bioavailability, rate of metabolism, potency, and selectivity. For example, in a study of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines, a class of dopamine (B1211576) autoreceptor agonists, the resolution of enantiomers revealed that the (+)-enantiomer possessed higher intrinsic activity than the (-)-enantiomer. This highlights that the three-dimensional arrangement of atoms is crucial for optimal interaction with the receptor.
Should a chiral center be introduced into the this compound scaffold, for instance, through the addition of a substituted alkyl chain, it would be imperative to separate and evaluate the individual enantiomers to fully characterize their pharmacological properties.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design aimed at discovering novel chemotypes with improved properties while retaining the key pharmacophoric features required for biological activity. nih.gov These techniques involve replacing the core structure (scaffold) or specific functional groups with alternatives that are structurally different but functionally similar. nih.gov
For the this compound scaffold, several bioisosteric replacements could be envisioned to modulate its physicochemical and pharmacokinetic properties. The 2-hydroxypyridine (B17775) core is a known metal-binding pharmacophore, and its isosteres are of considerable interest. For example, replacing the pyridine (B92270) ring with other heterocyclic systems could fine-tune the electronic properties and metal-binding affinity.
Table of Potential Bioisosteric Replacements for the 2-Hydroxypyridine Core:
| Original Scaffold | Potential Bioisostere | Rationale |
| 2-Hydroxypyridine | Hydroxypyridinethione | Modulates metal-binding affinity and electronics. |
| 2-Hydroxypyridine | 2-Hydroxy-quinoline | Increases lipophilicity and introduces steric bulk. |
| 2-Hydroxypyridine | 2-Hydroxy-isoquinoline | Alters the vector and orientation of substituents. |
| Phenyl Ring | Thiophene Ring | Introduces a heteroatom, altering electronic distribution and potential for hydrogen bonding. |
| Phenyl Ring | Pyridyl Ring | Introduces a nitrogen atom, potentially improving solubility and offering a hydrogen bond acceptor. |
| Amide Linker | Reverse Amide | Alters the directionality of hydrogen bonding. |
| Amide Linker | Ester Linker | Modifies metabolic stability and hydrogen bonding capacity. |
These replacements can lead to compounds with novel intellectual property, improved metabolic stability, or enhanced target selectivity. The concept of bioisosterism is a cornerstone of modern medicinal chemistry, enabling the systematic optimization of lead compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound were found in the reviewed literature, the principles of QSAR can be applied to guide the design of new analogs.
A typical QSAR study on a series of this compound analogs would involve the following steps:
Data Set Preparation: Synthesizing and testing a series of analogs with diverse substituents on the phenyl ring and other positions.
Descriptor Calculation: Calculating a variety of molecular descriptors for each analog, which quantify different aspects of their chemical structure (e.g., electronic, steric, hydrophobic, and topological properties).
Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the calculated descriptors with the observed biological activity.
Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.
For instance, a QSAR study on a series of antimalarial substituted phenyl analogues successfully used electronic and topological parameters to create statistically significant regression models. Such models can predict the activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates and streamlining the drug discovery process.
Pharmacophore Modeling and Ligand Feature Mapping
Pharmacophore modeling is another powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target. A pharmacophore model can be generated based on the structure of a known ligand-protein complex (structure-based) or from a set of active molecules (ligand-based).
A hypothetical pharmacophore model for a this compound analog binding to a target could include the following features:
A hydrogen bond donor from the 2-hydroxy group.
A hydrogen bond acceptor from the pyridine nitrogen and/or the amide carbonyl.
An aromatic/hydrophobic feature from the 6-phenyl ring.
Additional features depending on the substituents.
This model can then be used to virtually screen large compound libraries to identify novel molecules that match the pharmacophoric requirements and are therefore likely to be active. This approach has been successfully used to discover inhibitors for various targets.
Computational Chemistry and Molecular Modeling in 2 Hydroxy 6 Phenylisonicotinamide Research
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-Hydroxy-6-phenylisonicotinamide, molecular docking simulations would be employed to predict its binding affinity and mode of interaction with various protein targets.
The process involves generating a three-dimensional structure of this compound and docking it into the binding site of a target protein of known structure. A scoring function is then used to estimate the binding affinity, typically expressed as a docking score or binding energy. Lower binding energies generally indicate a more stable protein-ligand complex.
Key applications for this compound would include:
Target Identification: Screening this compound against a panel of known protein targets to identify potential biological activities.
Binding Mode Analysis: Visualizing the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the compound and the amino acid residues of the target's binding pocket. This provides a rationale for its inhibitory or activating effects.
Structure-Activity Relationship (SAR) Studies: Understanding how modifications to the phenyl ring, the hydroxyl group, or the isonicotinamide (B137802) core of the molecule could affect its binding to a specific target.
A hypothetical data table from such a study might look like this:
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Kinase X | -9.5 | ASP145, LYS78, PHE146 |
| Protease Y | -8.2 | GLY101, HIS41, CYS145 |
| Receptor Z | -7.1 | TYR203, SER121, TRP84 |
Molecular Dynamics Simulations for Ligand-Protein Complex Stability
Following molecular docking, molecular dynamics (MD) simulations can be used to study the stability and dynamics of the predicted this compound-protein complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of their movements and interactions.
By simulating the complex in a virtual environment that mimics physiological conditions (e.g., in a water box with ions at a specific temperature and pressure), researchers can assess the stability of the binding pose predicted by docking.
Insights gained from MD simulations would include:
Conformational Changes: Observing how the protein and this compound adapt to each other's presence, which can reveal induced-fit mechanisms.
Interaction Stability: Monitoring the persistence of key interactions, such as hydrogen bonds, identified in the docking pose.
Binding Free Energy Calculations: More accurate estimation of the binding affinity by calculating the free energy change upon binding, often using methods like MM/PBSA or MM/GBSA.
Virtual Screening for Identification of Novel Scaffolds
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. If this compound were identified as a hit compound for a particular target, its chemical structure could be used as a starting point for a virtual screening campaign.
Two main approaches could be utilized:
Ligand-Based Virtual Screening: Using the 2D or 3D structure of this compound as a template to search for compounds with similar properties (e.g., shape, pharmacophore features).
Structure-Based Virtual Screening: Docking a large library of compounds into the binding site of the target protein to identify molecules that fit well and have favorable interaction energies.
This process can rapidly identify a diverse set of novel chemical scaffolds that could then be synthesized and tested experimentally, potentially leading to the discovery of more potent or selective compounds.
In Silico ADME Prediction and Optimization
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. In silico ADME prediction models use computational algorithms to estimate these properties based on the chemical structure of a molecule.
For this compound, these models could predict:
| ADME Property | Predicted Value | Interpretation |
| Oral Bioavailability | Moderate | Likely to be absorbed to some extent after oral administration. |
| Blood-Brain Barrier Penetration | Low | Unlikely to cross into the central nervous system. |
| Cytochrome P450 Inhibition | Potential inhibitor of CYP2D6 | May have drug-drug interactions with other medications metabolized by this enzyme. |
| Human Intestinal Absorption | High | Well absorbed from the gut. |
These predictions are valuable for identifying potential liabilities early in the drug discovery process. If, for example, this compound were predicted to have poor metabolic stability, medicinal chemists could use this information to design derivatives with improved properties.
Homology Modeling and Protein Structure Prediction
In cases where the three-dimensional structure of a biological target of interest has not been experimentally determined (e.g., by X-ray crystallography or NMR spectroscopy), homology modeling can be used to build a predictive model. This technique relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures.
If this compound was found to be active against a protein with an unknown structure, researchers could:
Identify a protein with a similar sequence for which a 3D structure is available (the template).
Use the template's structure as a scaffold to build a model of the target protein's structure.
Utilize this homology model for subsequent molecular docking and virtual screening studies with this compound and related compounds.
This approach allows for structure-based drug design efforts to proceed even in the absence of an experimentally determined target structure.
Analytical Research Methodologies for 2 Hydroxy 6 Phenylisonicotinamide
Spectroscopic Characterization for Structural Confirmation
Spectroscopic analysis is fundamental to the structural confirmation of 2-Hydroxy-6-phenylisonicotinamide, offering unambiguous evidence of its chemical architecture. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside Ultraviolet-Visible (UV-Vis) spectroscopy, each provide unique insights into the molecule's composition and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides a detailed map of the carbon and hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy would be employed to confirm the identity and placement of each atom.
In ¹H NMR, the chemical shifts, splitting patterns, and integration of the proton signals would confirm the presence of the phenyl and substituted pyridine (B92270) rings, as well as the hydroxyl and amide protons. The protons on the phenyl group would typically appear as a multiplet in the aromatic region (approximately 7.0-8.0 ppm). The protons on the pyridine ring would also resonate in this region but at distinct chemical shifts influenced by the hydroxyl and phenyl substituents. The hydroxyl and amide protons are expected to appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.
¹³C NMR spectroscopy provides complementary information by detecting the carbon skeleton. The spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbons of the phenyl ring, the pyridine ring, and the amide carbonyl group. The chemical shift of the carbonyl carbon would be particularly informative, typically appearing significantly downfield (around 160-180 ppm).
Hypothetical ¹H NMR Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity |
| Phenyl-H | 7.20-7.60 | m |
| Pyridine-H | 6.80-7.90 | m |
| OH | 9.0-10.0 | br s |
| NH₂ | 7.5-8.5 | br s |
Hypothetical ¹³C NMR Data for this compound
| Carbon | Chemical Shift (ppm) |
| C=O | ~170 |
| Pyridine Ring Carbons | 110-160 |
| Phenyl Ring Carbons | 125-140 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.
A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the O-H stretching vibration of the hydroxyl group. The N-H stretching vibrations of the primary amide would also appear in this region, typically as two distinct peaks. A strong absorption band around 1650 cm⁻¹ would be characteristic of the C=O stretching vibration of the amide group. The C=C and C=N stretching vibrations of the aromatic pyridine and phenyl rings would be observed in the 1400-1600 cm⁻¹ region. Finally, C-H stretching vibrations of the aromatic rings would be seen above 3000 cm⁻¹.
Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| O-H Stretch (hydroxyl) | 3200-3600 (broad) |
| N-H Stretch (amide) | 3100-3500 (two bands) |
| C-H Stretch (aromatic) | >3000 |
| C=O Stretch (amide) | ~1650 |
| C=C/C=N Stretch (aromatic rings) | 1400-1600 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) would allow for the determination of the precise molecular formula.
Fragmentation patterns observed in the mass spectrum would further corroborate the structure. Common fragmentation pathways could include the loss of the amide group (CONH₂), the hydroxyl group (OH), or cleavage of the bond between the phenyl and pyridine rings. The analysis of these fragment ions provides a "fingerprint" that helps to confirm the proposed structure.
Expected Mass Spectrometry Data for this compound
| Ion | m/z |
| [M]⁺ | 214.22 |
| [M-NH₂]⁺ | 198.20 |
| [M-OH]⁺ | 197.22 |
| [C₆H₅]⁺ | 77.10 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. The UV-Vis spectrum of this compound is expected to show absorption maxima (λmax) characteristic of its conjugated aromatic system. The presence of the phenyl and substituted pyridine rings, with their extended π-electron systems, would lead to absorptions in the UV region. The exact position of the λmax values would be influenced by the solvent used for the analysis.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for determining the purity of this compound and for its separation from any starting materials, byproducts, or impurities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for assessing the purity of non-volatile organic compounds like this compound. In a typical reversed-phase HPLC method, the compound would be passed through a column packed with a nonpolar stationary phase, and a polar mobile phase would be used for elution.
The purity of a sample is determined by injecting a solution of the compound into the HPLC system and monitoring the eluent with a UV detector. A pure sample would ideally show a single, sharp peak at a characteristic retention time. The presence of additional peaks would indicate the presence of impurities. By integrating the area under each peak, the relative percentage of the main component and any impurities can be calculated, providing a quantitative measure of purity. The retention time of the main peak serves as a qualitative identifier for the compound under specific chromatographic conditions.
Typical HPLC Parameters for Analysis of this compound
| Parameter | Condition |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |
| Detection | UV at 254 nm |
| Flow Rate | 1.0 mL/min |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a fundamental and versatile analytical technique frequently employed in the qualitative analysis of pyridine derivatives. For this compound, TLC serves as a rapid and cost-effective method to identify the compound, assess its purity, and monitor the progress of chemical reactions.
In a typical TLC analysis of this compound, a silica (B1680970) gel plate is used as the stationary phase. The selection of an appropriate mobile phase is critical for achieving optimal separation. A common mobile phase system for pyridine derivatives consists of a mixture of a non-polar solvent, such as hexane (B92381) or toluene, and a polar solvent, like ethyl acetate (B1210297) or methanol. The ratio of these solvents is adjusted to achieve a retention factor (Rf) value that allows for clear separation from impurities.
The visualization of this compound on the TLC plate can be accomplished under UV light at 254 nm, where its aromatic rings will absorb light and appear as dark spots on a fluorescent background. For enhanced visualization, various staining reagents can be employed.
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Toluene:Ethyl Acetate (7:3, v/v) |
| Detection | UV light at 254 nm |
| Expected Rf | ~0.45 |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. cdc.gov For the analysis of this compound, which may require derivatization to increase its volatility and thermal stability, GC offers high resolution and sensitivity. cdc.govnih.gov The injection of underivatized pyridine compounds onto certain GC columns can sometimes be problematic. researchgate.net
A capillary column with a non-polar or medium-polarity stationary phase is often suitable for the analysis of pyridine derivatives. nih.gov A common choice would be a 5% phenyl-methylpolysiloxane column. The operating conditions, including injector temperature, oven temperature program, and detector temperature, must be carefully optimized to ensure efficient separation and accurate quantification. A flame ionization detector (FID) is commonly used for the detection of organic compounds like this compound, offering a wide linear range and good sensitivity. cdc.gov
| Parameter | Description |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness 5% Phenyl-methylpolysiloxane |
| Injector Temperature | 250 °C |
| Oven Program | Initial 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Detector (FID) Temp | 300 °C |
| Carrier Gas | Helium at 1.0 mL/min |
Validation Parameters of Analytical Procedures for Research Use
Validation of an analytical method ensures that it is suitable for its intended purpose. ijsrst.comresearchgate.net The International Council for Harmonisation (ICH) guidelines provide a framework for validating analytical procedures. researchgate.net
Accuracy and Precision in Quantitative Analysis
Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. nih.gov For quantitative analysis of this compound, accuracy is often determined by recovery studies, where a known amount of the standard is added to a sample matrix and the percentage of the analyte recovered is calculated. scispace.com
Precision is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. nih.gov It is expressed as the relative standard deviation (RSD) of a series of measurements.
| Validation Parameter | Acceptance Criteria |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2% |
Linearity and Range of Detection
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a specific range. scispace.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be accurate, precise, and linear. researchgate.net
To establish linearity, a series of standard solutions of this compound at different concentrations are analyzed. The response (e.g., peak area in chromatography) is then plotted against the concentration, and a linear regression analysis is performed. A correlation coefficient (R²) close to 1.0 indicates good linearity. nih.gov
| Parameter | Specification |
| Concentration Range | 1 - 50 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.999 |
Limits of Detection (LOD) and Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. sepscience.comchromatographyonline.com The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. sepscience.comchromatographyonline.com
LOD and LOQ are often determined based on the signal-to-noise ratio, with a ratio of 3:1 typically used for LOD and 10:1 for LOQ. scispace.com Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. sepscience.com
| Parameter | Value |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Robustness and Specificity of Methods
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.net For a chromatographic method, these variations could include changes in mobile phase composition, pH, column temperature, and flow rate.
No Preclinical Research Data Found for this compound
Despite a comprehensive search of scientific databases and literature, no specific preclinical research data or publications were identified for the chemical compound this compound. Consequently, an article detailing its future research directions and translational perspectives as per the requested outline cannot be generated.
The investigation sought to find information pertaining to the design of next-generation analogs, preclinical combination strategies, multi-targeting approaches, the development of novel in vitro and in vivo preclinical models, and the potential for scaffold-based drug discovery centered on this compound. However, the searches yielded no results for this specific compound.
While research exists for structurally related compounds and the broader class of isonicotinamides, the strict requirement to focus solely on this compound prevents the inclusion of such information. The absence of foundational preclinical studies means there is no basis upon which to discuss future research directions or translational potential.
It is possible that research on this compound is in very early stages and has not yet been published, or that it is being investigated under a different name or code that is not publicly available. Without any citable data on its synthesis, biological activity, or mechanism of action, any attempt to generate the requested article would be speculative and fall outside the bounds of scientifically accurate reporting.
Therefore, the sections and subsections of the proposed article, including:
Future Research Directions and Translational Perspectives Preclinical Focus
Potential for Scaffold-Based Drug Discovery Beyond Initial Indications
cannot be addressed. Further investigation would be required if and when initial preclinical data on 2-Hydroxy-6-phenylisonicotinamide becomes publicly accessible.
Q & A
Q. What are the validated synthetic routes for 2-Hydroxy-6-phenylisonicotinamide, and how can experimental reproducibility be ensured?
- Methodological Answer : Synthetic protocols should include detailed reagent preparation (e.g., molar ratios, solvent purity), reaction conditions (temperature, duration, inert atmosphere), and purification steps (e.g., column chromatography, recrystallization). To ensure reproducibility, document deviations (e.g., unexpected exotherms) and validate purity using HPLC (>95% purity threshold) and NMR (comparison to reference spectra) . Limit redundant data in the main text; extensive synthetic details (e.g., >5 compounds) should be moved to supplementary materials . For novel intermediates, provide full spectroscopic characterization (¹H/¹³C NMR, HRMS) and purity data (HPLC traces, melting points) .
Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?
- Methodological Answer : Combine orthogonal techniques:
- Structural confirmation : ¹H/¹³C NMR (assign all peaks, including exchangeable protons for hydroxyl groups) and FT-IR (confirm amide C=O stretch ~1650 cm⁻¹) .
- Purity assessment : HPLC with UV/Vis detection (C18 column, gradient elution) and mass spectrometry (HRMS for exact mass) .
- Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Temperature : Store aliquots at -20°C, 4°C, and 25°C for 1–6 months; analyze degradation via HPLC at intervals .
- Light sensitivity : Expose samples to UV/VIS light (e.g., ICH Q1B guidelines) and monitor photodegradation products .
- Humidity : Use controlled humidity chambers (e.g., 75% RH) to assess hydrolysis risks. Report degradation thresholds (e.g., <10% impurity over 6 months) .
Advanced Research Questions
Q. What computational strategies can predict the reactivity or binding affinity of this compound in biological systems?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes). Validate with molecular dynamics simulations (100 ns trajectories) to assess binding stability .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (HOMO-LUMO gaps, electrostatic potentials) influencing reactivity .
- QSAR models : Train models using descriptors (logP, polar surface area) and bioactivity data from analogs .
Q. How can conflicting data on the biological activity of this compound be resolved?
- Methodological Answer :
- Systematic review : Apply PRISMA guidelines to identify bias in existing studies (e.g., unaccounted confounding variables like solvent effects) .
- Dose-response reanalysis : Use meta-regression to reconcile discrepancies in IC₅₀ values across assays .
- Experimental replication : Repeat key studies under standardized conditions (e.g., cell line authentication, serum-free media) .
Q. What advanced methodologies can improve the sensitivity of detecting this compound in complex matrices?
- Methodological Answer :
- LC-MS/MS : Optimize MRM transitions (e.g., m/z 245 → 127 for quantification) with isotope-labeled internal standards .
- Sample preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to reduce matrix interference .
- Validation : Follow ICH M10 guidelines for linearity (R² >0.99), LOD/LOQ (e.g., 0.1 ng/mL), and recovery rates (85–115%) .
Q. How can mechanistic studies elucidate the role of this compound in catalytic or inhibitory processes?
- Methodological Answer :
- Kinetic assays : Monitor reaction progress via stopped-flow spectroscopy or quenching methods. Calculate kcat/KM for enzyme inhibition .
- Isotope labeling : Use ¹⁸O-labeled water or ¹³C-substrates to track mechanistic pathways (e.g., nucleophilic attack vs. radical intermediates) .
- Spectroscopic trapping : Employ EPR to detect radical intermediates or cryo-EM for structural snapshots of enzyme-inhibitor complexes .
Q. What frameworks guide hypothesis-driven experimental design for studying this compound?
- Methodological Answer :
- PICO/FINER criteria : Define Population (e.g., enzyme targets), Intervention (compound concentration), Comparison (positive/negative controls), and Outcomes (e.g., IC₅₀). Ensure hypotheses are Feasible, Interesting, Novel, Ethical, and Relevant .
- Factorial design : Use response surface methodology (RSM) to optimize reaction conditions (e.g., pH, temperature) and identify synergistic effects .
Data Presentation and Validation
- Tables : Include processed data critical to the research question (e.g., kinetic parameters, DFT-calculated energies) in the main text. Raw datasets (e.g., HPLC chromatograms) should be archived in supplementary materials .
- Contradiction management : Address outliers via sensitivity analyses (e.g., excluding studies with high RoB using ROBINS-I tool) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
